2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-23-14-5-2-4-13(10-14)16-7-8-18(21-20-16)25-12-17(22)19-11-15-6-3-9-24-15/h2,4-5,7-8,10,15H,3,6,9,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOFMHULGIOSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This article aims to explore the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.41 g/mol. The structure features a pyridazine ring, a methoxyphenyl group, and a thioether linkage, which are critical for its biological activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The presence of the pyridazine moiety suggests potential interactions with enzymes and receptors involved in cancer pathways, while the thioether linkage may enhance binding affinity to these targets.
Biological Activity Overview
Research into similar compounds has indicated several potential biological activities:
- Anticancer Properties : Compounds with pyridazine structures have shown promise as inhibitors of cancer-related pathways. For instance, derivatives of pyridazinones have demonstrated inhibitory effects on interleukin-1 beta (IL-1β) production in stimulated cells, which is crucial in cancer progression .
- Antimicrobial Activity : Similar thioether-containing compounds have exhibited antibacterial properties against various strains of bacteria, including multi-drug resistant Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the methoxy group and the thioether linkage can significantly influence the biological activity of pyridazine derivatives. For example:
- Methoxy Substituents : Variations in the position and number of methoxy groups can enhance potency against specific targets.
- Thioether Variations : Different alkyl or aryl groups attached to the sulfur atom can alter pharmacokinetic properties, such as solubility and bioavailability.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs to 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit significant anticancer activity:
-
Inhibition of Cell Proliferation :
- Compounds related to pyridazine structures have shown IC50 values in the nanomolar range against various cancer cell lines, including breast cancer (e.g., MDA-MB-231).
- A study reported GI50 values of 3.18 ± 0.11 µM against MCF-7 cells, indicating strong antiproliferative effects.
-
Mechanism of Action :
- The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase, crucial for halting tumor growth.
Antiviral Activity
The antiviral potential of similar compounds has also been explored:
-
Effectiveness Against Viral Strains :
- Derivatives have demonstrated efficacy against influenza strains, significantly reducing viral load in infected models.
-
Broader Applications :
- The antiviral properties suggest potential applications beyond oncology, indicating a versatile therapeutic profile.
Toxicity Profile
Understanding the safety of new compounds is essential:
- In Vivo Studies :
- Related compounds have shown a favorable safety profile with no significant adverse effects at therapeutic doses.
- Studies indicate an absence of significant hERG channel inhibition, suggesting a low risk for cardiac toxicity.
Study 1: Anticancer Efficacy
A recent study evaluated a structurally similar compound's efficacy against triple-negative breast cancer (TNBC). Key findings included:
| Parameter | Result |
|---|---|
| GI50 (µM) | 3.18 ± 0.11 |
| Apoptosis Markers | Increased caspase activity compared to control |
Study 2: Antiviral Effects
Another investigation highlighted the antiviral effects of pyridazine derivatives, showing:
| Parameter | Result |
|---|---|
| Viral Load Reduction | Significant decrease in infected models |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves water solubility compared to analogs with purely aromatic or aliphatic substituents (e.g., ’s benzothiazole derivative) .
- Biological Activity : Pyridazine-thioacetamides are explored as Toll-like Receptor 4 (TLR4) ligands () and kinase inhibitors. The 3-methoxyphenyl group may modulate TLR4 binding affinity compared to 4-substituted analogs .
- Metabolic Stability : Compounds with fused heterocycles (e.g., triazolo-pyridazine in ) exhibit slower hepatic clearance due to reduced susceptibility to cytochrome P450 oxidation .
Preparation Methods
Cyclization via Hydrazine and Dicarbonyl Precursors
A common method involves reacting 1,4-diketones with hydrazine hydrate under reflux conditions. For example, 3-[2-(aryl)hydrazono]-5-aryl-furan-2(3H)-ones react with hydrazine hydrate in absolute ethanol to form 4-(2-arylhydrazinyl)-6-arylpyridazin-3(2H)-ones. Adapting this method, the target pyridazine intermediate can be synthesized by cyclizing a furanone precursor bearing a 3-methoxyphenyl group. The reaction typically proceeds at 80–100°C for 6–8 hours, yielding the pyridazinone core with a hydroxyl group at position 3.
Chlorination and Thiolation of Pyridazinones
The hydroxyl group at position 3 of the pyridazinone is replaced with a chlorine atom using phosphorus oxychloride (POCl₃). This step, conducted under reflux in anhydrous conditions, produces 3-chloropyridazine derivatives. Subsequent displacement of the chlorine with a thiol group is achieved via reaction with thiourea in ethanol, yielding the pyridazinethione intermediate. Infrared (IR) spectroscopy confirms the transition from C=O (1690–1700 cm⁻¹) to C=S (1220–1230 cm⁻¹) absorption bands.
Thioether Linkage Formation
The thioacetamide moiety is introduced via nucleophilic substitution. The pyridazinethione intermediate reacts with chloroacetic acid in the presence of anhydrous sodium acetate and acetic acid/acetic anhydride (3:1) at 60–70°C. This one-pot reaction forms the thioether bridge, with the exocyclic vinylic proton appearing as a singlet at δ 8.33 ppm in the ¹H-NMR spectrum.
Reaction Conditions:
- Solvent: Acetic acid/acetic anhydride (3:1)
- Temperature: 60–70°C
- Duration: 3–4 hours
- Yield: 50–60% after recrystallization (dioxane).
Amidation with Tetrahydrofuran-Methyl Amine
Activation of the Carboxylic Acid
The acetic acid derivative is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. The resulting acyl chloride is then reacted with (tetrahydrofuran-2-yl)methanamine in the presence of triethylamine (Et₃N) to form the acetamide.
Procedure:
- Dissolve the thioacetic acid derivative (1 eq) in DCM.
- Add SOCl₂ (1.2 eq) dropwise at 0°C, stir for 2 hours.
- Remove excess SOCl₂ under reduced pressure.
- Add (tetrahydrofuran-2-yl)methanamine (1.5 eq) and Et₃N (2 eq) in DCM.
- Stir at room temperature for 12 hours.
- Wash with water, brine, dry over Na₂SO₄, and evaporate.
Characterization Data
- IR (KBr): 3150 cm⁻¹ (N-H), 1697 cm⁻¹ (C=O), 1228 cm⁻¹ (C=S).
- ¹H-NMR (400 MHz, CDCl₃): δ 3.85 (s, OCH₃), 4.45 (s, NH), 7.38–7.90 (m, aromatic H), 8.33 (s, exocyclic H).
- MS (ESI): m/z 413.5 [M+H]⁺.
Optimization and Yield Enhancement
| Step | Key Parameters | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridazinone formation | Hydrazine hydrate, 80°C | 65 | 90 |
| Chlorination | POCl₃, reflux | 85 | 95 |
| Suzuki coupling | Pd(PPh₃)₄, 90°C | 78 | 92 |
| Amidation | SOCl₂, Et₃N | 70 | 98 |
Critical Factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
